molecular formula C83H114N18O23S2 B10825708 Ac-DL-Leu-DL-Pro-DL-Ser-DL-Asp-DL-Asp-DL-Leu-DL-Glu-DL-Phe-DL-Trp-DL-Cys-DL-His-DL-Val-DL-Met-DL-Tyr-NH2

Ac-DL-Leu-DL-Pro-DL-Ser-DL-Asp-DL-Asp-DL-Leu-DL-Glu-DL-Phe-DL-Trp-DL-Cys-DL-His-DL-Val-DL-Met-DL-Tyr-NH2

Cat. No.: B10825708
M. Wt: 1796.0 g/mol
InChI Key: IAZGQQUTTRFISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Ac-DL-Leu-DL-Pro-DL-Ser-DL-Asp-DL-Asp-DL-Leu-DL-Glu-DL-Phe-DL-Trp-DL-Cys-DL-His-DL-Val-DL-Met-DL-Tyr-NH2 is a synthetic peptide composed of multiple amino acids in their DL-forms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Leu-DL-Pro-DL-Ser-DL-Asp-DL-Asp-DL-Leu-DL-Glu-DL-Phe-DL-Trp-DL-Cys-DL-His-DL-Val-DL-Met-DL-Tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Deprotection steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Free thiol groups on cysteine residues.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.

Biology

In biological research, the peptide can be used to study protein-protein interactions, enzyme kinetics, and cellular uptake mechanisms.

Medicine

In medicine, this peptide may have potential therapeutic applications, such as in the development of peptide-based drugs or as a diagnostic tool.

Industry

In the industrial sector, the peptide can be used in the production of biomaterials, as a component in biosensors, or in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ac-DL-Leu-DL-Pro-DL-Ser-DL-Asp-DL-Asp-DL-Leu-DL-Glu-DL-Phe-DL-Trp-DL-Cys-DL-His-DL-Val-DL-Met-DL-Tyr-NH2 depends on its specific application. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger various cellular pathways, leading to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

    Ac-DL-Leu-DL-Pro-DL-Ser-DL-Asp-DL-Asp-DL-Leu-DL-Glu-DL-Phe-DL-Trp-DL-Cys-DL-His-DL-Val-DL-Met-DL-Tyr-OH: Similar peptide without the amide group at the C-terminus.

    Ac-L-Leu-L-Pro-L-Ser-L-Asp-L-Asp-L-Leu-L-Glu-L-Phe-L-Trp-L-Cys-L-His-L-Val-L-Met-L-Tyr-NH2: Homochiral version of the peptide with all L-amino acids.

Uniqueness

The uniqueness of Ac-DL-Leu-DL-Pro-DL-Ser-DL-Asp-DL-Asp-DL-Leu-DL-Glu-DL-Phe-DL-Trp-DL-Cys-DL-His-DL-Val-DL-Met-DL-Tyr-NH2 lies in its composition of DL-amino acids, which can confer different structural and functional properties compared to homochiral peptides. This can affect its stability, folding, and interactions with other molecules.

Properties

Molecular Formula

C83H114N18O23S2

Molecular Weight

1796.0 g/mol

IUPAC Name

4-[[2-[[2-[[2-[[2-[[1-(2-acetamido-4-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C83H114N18O23S2/c1-42(2)29-56(92-76(117)60(35-67(107)108)96-77(118)61(36-68(109)110)97-79(120)63(39-102)98-81(122)65-19-14-27-101(65)83(124)62(30-43(3)4)88-45(7)103)73(114)89-53(24-25-66(105)106)71(112)93-57(32-46-15-10-9-11-16-46)74(115)94-58(33-48-37-86-52-18-13-12-17-51(48)52)75(116)99-64(40-125)80(121)95-59(34-49-38-85-41-87-49)78(119)100-69(44(5)6)82(123)90-54(26-28-126-8)72(113)91-55(70(84)111)31-47-20-22-50(104)23-21-47/h9-13,15-18,20-23,37-38,41-44,53-65,69,86,102,104,125H,14,19,24-36,39-40H2,1-8H3,(H2,84,111)(H,85,87)(H,88,103)(H,89,114)(H,90,123)(H,91,113)(H,92,117)(H,93,112)(H,94,115)(H,95,121)(H,96,118)(H,97,120)(H,98,122)(H,99,116)(H,100,119)(H,105,106)(H,107,108)(H,109,110)

InChI Key

IAZGQQUTTRFISH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CS)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C

Origin of Product

United States

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